molecular formula C20H23NO6S B1417914 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885268-86-0

1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No. B1417914
M. Wt: 405.5 g/mol
InChI Key: XATZWHDKMQOVQQ-UHFFFAOYSA-N
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Description

1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid, also known as 4-Methoxyphenylsulfonylcyclohexane-1-carboxylic acid (MPSC), is an organic compound with a wide range of applications in scientific research. It is a cyclic sulfonamide derivative with a carboxylic acid group. MPSC is used in the synthesis of various compounds, such as inhibitors of enzymes, inhibitors of protein-protein interactions, and inhibitors of protein-nucleic acid interactions. It is also used in the study of enzyme kinetics, protein-protein interactions, and protein-nucleic acid interactions.

Scientific Research Applications

1. Proton Exchange Membranes for Fuel Cell Applications

A study on sulfonated poly(arylene ether sulfone) copolymers, which can be linked to the chemical family of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid, demonstrates their potential in fuel cell applications. These polymers exhibited high proton conductivity and were characterized as effective polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

2. Standard Sample Preparation in Liquid Chromatography

Research on 1-sulfonic acid cyclohexane carboxylic acid, closely related to the chemical structure , was done to prepare a standard sample for liquid chromatography. This involved processes like decolorizing, acidifying, and crystallizing, achieving a high purity of 99.8% (Li Wen-juan, 2012).

3. Inverse Agonists Discovery for Therapeutic Applications

In medicinal chemistry, a study explored phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists. A specific compound in this series, similar to the queried chemical, showed high selectivity and good pharmacokinetic properties, with potential therapeutic applications (Duan et al., 2019).

4. Catalytic Synthesis Processes

A research work on the catalytic synthesis of Amyl 4-Hydroxy-3-Methoxycinnamate, which uses related chemical structures, was conducted to explore efficient synthesis processes. The study included examining the influence of various factors on the synthesis process and achieved a high product yield of 97.0% (Lin Xin-jie, 2012).

5. Synthesis and Characterization of New Sulfonamides

Another study focused on synthesizing new sulfonamide derivatives that are structurally similar to 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid. The compounds were characterized by FTIR, ESI-MS, and X-ray crystallography, demonstrating the potential in various chemical applications (Danish et al., 2021).

properties

IUPAC Name

1-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S/c1-26-17-7-3-4-8-18(17)27-15-9-11-16(12-10-15)28(24,25)21-20(19(22)23)13-5-2-6-14-20/h3-4,7-12,21H,2,5-6,13-14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATZWHDKMQOVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3(CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146522
Record name 1-[[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid

CAS RN

885268-86-0
Record name 1-[[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885268-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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